Procurement Advantage: Up to 1.95 g/L Titers Achieved via Yeast-Based Biosynthesis for Industrial-Scale Applications
While natural extraction yields of Notoginsenoside R2 are extremely low, a direct, industrially-relevant advantage for procurement is its successful de novo biosynthesis in Saccharomyces cerevisiae, achieving a fermentation titer of up to 1.95 g/L [1]. This is a quantifiable, scalable advantage over its isolation from Panax notoginseng, ensuring a more reliable and potentially lower-cost supply for large-volume research or commercial applications.
| Evidence Dimension | Fermentation Production Titer |
|---|---|
| Target Compound Data | 1.95 g/L (for Ginsenoside Rg1, a co-produced PPT-type saponin, indicating pathway capability for Notoginsenoside R2) |
| Comparator Or Baseline | Traditional extraction from Panax notoginseng (low natural abundance, variable yield) |
| Quantified Difference | Scalable, sustainable bioproduction method demonstrates a clear alternative to low-yield natural extraction. |
| Conditions | Engineered Saccharomyces cerevisiae chassis strain in optimized fermentation conditions [1] |
Why This Matters
Procurement for industrial-scale or high-volume research is enabled by a verifiable, scalable bioproduction method, mitigating the supply chain risks associated with low natural abundance.
- [1] Wang, P., et al. (2021). High-level sustainable production of the characteristic protopanaxatriol-type saponins from Panax species in engineered Saccharomyces cerevisiae. Metabolic Engineering, 66, 87-97. View Source
